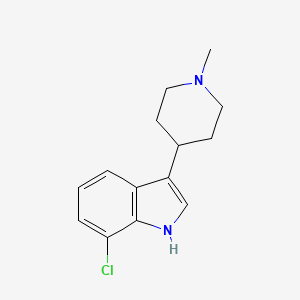

7-Chloro-3-(1-methyl-4-piperidinyl)indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Chloro-3-(1-methyl-4-piperidinyl)indole is a chemical compound that is part of the Alfa Aesar product portfolio . It is primarily used for research and development purposes .

Synthesis Analysis

The synthesis of indole derivatives, such as 7-Chloro-3-(1-methyl-4-piperidinyl)indole, has been a topic of interest in the chemical community . Indoles are significant heterocyclic systems in natural products and drugs, and they play a crucial role in cell biology . The investigation of novel methods of synthesis has attracted the attention of the chemical community .Molecular Structure Analysis

The molecular formula of 7-Chloro-3-(1-methyl-4-piperidinyl)indole is C14H17ClN2 . Its molecular weight is 248.75 .Applications De Recherche Scientifique

Medicinal Chemistry Applications

Glycogen Synthase Kinase-3β Inhibition

Compounds based on the 7-Chloro-3-(1-methyl-4-piperidinyl)indole scaffold have been investigated for their potential as Glycogen Synthase Kinase-3β (GSK-3β) inhibitors, a target for treating neurodegenerative diseases like Alzheimer's. A novel class of GSK-3β inhibitors showed promising inhibitory potency, with specific derivatives exhibiting significant activity and metabolic stability (Andreev et al., 2019).

Antimalarial Activity

A series of 3-piperidin-4-yl-1H-indoles, synthesized from a hit derived from high-throughput screening against Plasmodium falciparum, demonstrated potential as a new chemotype for antimalarial drugs. Some compounds showed activity against drug-resistant and sensitive strains, suggesting a promising starting point for further optimization (Santos et al., 2015).

Materials Science Applications

- Corrosion Inhibition: Research on 3-amino alkylated indoles, which share a structural resemblance to 7-Chloro-3-(1-methyl-4-piperidinyl)indole, demonstrated their efficacy as corrosion inhibitors for mild steel in acidic solutions. The compounds' effectiveness was attributed to their ability to form a protective adsorbed layer on the metal surface, with variations in the ring size of the amino group affecting inhibition efficiency (Verma et al., 2016).

Biochemistry Applications

- Enzymatic Studies: The metabolism of dopamine D(4)-selective antagonists, including compounds structurally related to 7-Chloro-3-(1-methyl-4-piperidinyl)indole, has been studied to understand their biotransformation processes in various species. These studies help in the design of drugs with fewer side effects and improved pharmacokinetic profiles (Zhang et al., 2000).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . In case of ingestion, it is advised to clean the mouth with water and drink plenty of water afterwards . If symptoms persist, medical attention should be sought .

Orientations Futures

Indoles, both natural and synthetic, show various biologically vital properties . Their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Therefore, the future directions for 7-Chloro-3-(1-methyl-4-piperidinyl)indole could involve further exploration of its potential uses in medicinal applications and the development of novel synthesis methods .

Propriétés

IUPAC Name |

7-chloro-3-(1-methylpiperidin-4-yl)-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2/c1-17-7-5-10(6-8-17)12-9-16-14-11(12)3-2-4-13(14)15/h2-4,9-10,16H,5-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNDBYBYQRLQOHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2=CNC3=C2C=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00459872 |

Source

|

| Record name | 7-Chloro-3-(1-methyl-4-piperidinyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-3-(1-methyl-4-piperidinyl)indole | |

CAS RN |

734518-22-0 |

Source

|

| Record name | 7-Chloro-3-(1-methyl-4-piperidinyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.